AMPR-22 (trifluoroacetate salt)

Sepsis In Vivo Efficacy Antimicrobial Peptide

AMPR-22 (trifluoroacetate salt) is a synthetic, alpha-helical antimicrobial peptide (AMP) derived from the K58–R78 transmembrane domain of the mitochondrial protein Romo1. It was developed through sequence optimization of the progenitor peptide AMPR-11, involving substitution of uncharged polar residues with lysine and deletion of a single methionine residue to enhance positive charge and amphipathicity.

Molecular Formula C98H168N28O22S3
Molecular Weight 2186.8 g/mol
Cat. No. B10829720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPR-22 (trifluoroacetate salt)
Molecular FormulaC98H168N28O22S3
Molecular Weight2186.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C98H168N28O22S3/c1-10-58(3)80(94(144)112-54-76(129)109-56-78(131)124-81(59(4)11-2)95(145)121-72(97(147)148)38-28-47-107-98(105)106)126-83(133)60(5)113-87(137)69(39-48-149-7)120-93(143)74(52-63-31-16-13-17-32-63)123-96(146)82(61(6)127)125-79(132)57-111-86(136)73(51-62-29-14-12-15-30-62)122-88(138)66(35-20-25-44-101)114-77(130)55-108-75(128)53-110-85(135)65(34-19-24-43-100)116-90(140)68(37-22-27-46-103)117-91(141)70(40-49-150-8)119-92(142)71(41-50-151-9)118-89(139)67(36-21-26-45-102)115-84(134)64(104)33-18-23-42-99/h12-17,29-32,58-61,64-74,80-82,127H,10-11,18-28,33-57,99-104H2,1-9H3,(H,108,128)(H,109,129)(H,110,135)(H,111,136)(H,112,144)(H,113,137)(H,114,130)(H,115,134)(H,116,140)(H,117,141)(H,118,139)(H,119,142)(H,120,143)(H,121,145)(H,122,138)(H,123,146)(H,124,131)(H,125,132)(H,126,133)(H,147,148)(H4,105,106,107)/t58-,59-,60-,61+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-/m0/s1
InChIKeyJBLWFGIHQDOJHQ-DTAZMAAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPR-22 (Trifluoroacetate Salt): A Romo1-Derived Antimicrobial Peptide for Drug-Resistant Sepsis Research


AMPR-22 (trifluoroacetate salt) is a synthetic, alpha-helical antimicrobial peptide (AMP) derived from the K58–R78 transmembrane domain of the mitochondrial protein Romo1 [1]. It was developed through sequence optimization of the progenitor peptide AMPR-11, involving substitution of uncharged polar residues with lysine and deletion of a single methionine residue to enhance positive charge and amphipathicity [1]. AMPR-22 is a broad-spectrum bactericidal agent with a unique membrane-permeabilizing mechanism distinct from conventional small-molecule antibiotics [1]. The trifluoroacetate salt form is the standard research-grade preparation (≥95% purity, molecular weight 2186.8 g/mol) available from major chemical suppliers .

Why AMPR-11, AMPR-21, or General Antimicrobial Peptides Cannot Substitute for AMPR-22 in Sepsis Research


AMPR-22 is the product of a deliberate, iterative sequence optimization campaign starting from AMPR-11. Each analog represents a distinct molecular entity with quantifiable differences in net charge, hydrophobic moment, antibacterial potency, hemolytic profile, and in vivo efficacy. AMPR-11 achieved only ~60% survival in a murine S. aureus sepsis model at 10 mg/kg, whereas AMPR-22 exceeded 90% survival under identical conditions [1]. AMPR-21, the lysine-substituted intermediate, showed intermediate potency and higher hemolytic activity than AMPR-22 [1]. Interchanging these peptides without accounting for these documented quantitative differences would confound experimental reproducibility and compromise the validity of preclinical sepsis or antimicrobial resistance studies.

AMPR-22 vs. AMPR-11, AMPR-21, and Conventional Antibiotics: Head-to-Head Quantitative Differentiation Data


In Vivo Survival Superiority: AMPR-22 (≥90%) vs. AMPR-11 (~60%) in Murine S. aureus Sepsis (10 mg/kg, Single Dose)

In a murine model of sepsis induced by intravenous S. aureus injection, a single 10 mg/kg dose of AMPR-22 achieved a survival rate exceeding 90%, while the progenitor peptide AMPR-11 conferred only approximately 60% survival under identical experimental conditions [1]. AMPR-22 further achieved 100% survival in murine sepsis models induced by P. aeruginosa, methicillin-resistant S. aureus (MRSA), and carbapenem-resistant P. aeruginosa (CRPA) [1].

Sepsis In Vivo Efficacy Antimicrobial Peptide Survival Rate

Minimal Bactericidal Concentration (MBC) Against MDR Clinical Isolates: AMPR-22 Demonstrates 2–4 µg/mL Potency Across Gram-Positive and Gram-Negative ESKAPE Pathogens

AMPR-22 exhibits MBC values of 2 µg/mL against S. aureus, MRSA, and P. aeruginosa, and 4 µg/mL against carbapenem-resistant P. aeruginosa (CRPA) [1][2]. By comparison, the progenitor peptide AMPR-11 showed substantially higher MBC values against many of the 17 bacterial strains tested, and the intermediate analog AMPR-21 showed intermediate MBC values between AMPR-11 and AMPR-22 [1]. The lysine-substitution and single-residue deletion strategy directly reduced MBC values across the panel.

Antimicrobial Resistance MBC ESKAPE Pathogens Broad-Spectrum Activity

Resistance Development: AMPR-22 Maintains Full Efficacy Over 30 Serial Passages vs. 64-Fold MBC Increase for Gentamicin in P. aeruginosa

In a head-to-head serial passage assay against P. aeruginosa, AMPR-22 maintained unchanged MBC values across 30 passages, indicating no acquisition of resistance. In contrast, gentamicin-treated cultures exhibited a 64-fold increase in the modified MBC value within the same number of passages [1].

Antimicrobial Resistance Serial Passage Assay P. aeruginosa Resistance Development

Hemolytic Selectivity: AMPR-22 Shows Negligible Hemolysis of Human Erythrocytes at 256 µg/mL vs. AMPR-11 (Observed Hemolysis) and Magainin 2 / Daptomycin (Higher Cytotoxicity)

AMPR-22 and AMPR-21 exhibited negligible hemolytic activity against human erythrocytes at concentrations up to 256 µg/mL, whereas the progenitor AMPR-11 showed low but detectable hemolytic activity at 256 µg/mL [1]. In cytotoxicity assays against HeLa and HEK293 mammalian cells, AMPR-22 demonstrated less toxicity than the well-known AMP magainin 2 and the lipopeptide antibiotic daptomycin [1]. At an in vivo dose of 100 mg/kg (10× the therapeutic dose), AMPR-22 produced no significant body weight changes or mortality over 15 days [1].

Hemolytic Toxicity Cytotoxicity Selectivity Index AMP Safety Profile

Bacterial Membrane Binding Affinity: AMPR-22 Displays 2-Fold Enhanced Binding Over AMPR-11 via Specific Lipid A/Cardiolipin Interactions

Molecular dynamics (MD) simulations revealed that AMPR-22, in which four polar residues of AMPR-11 were replaced with lysine, exhibited an approximately 2-fold enhanced binding affinity to bacterial membrane models compared to AMPR-11 [1]. This enhanced binding was mediated by hydrogen bond interactions with bacterial-specific lipids (lipid A and cardiolipin) that are absent in eukaryotic plasma membranes [1]. The MD findings were experimentally validated using in vitro and ex vivo models that partially mimic bacteremia conditions [1].

Molecular Dynamics Membrane Binding Lipid A Cardiolipin Binding Affinity

In Vivo Bacterial Clearance and Functional Half-Life: AMPR-22 Reduces Blood Bacterial Load by ~50% Over 90 Minutes vs. ~400% Increase in Untreated Controls

In mice intravenously injected with bacteria, AMPR-22 treatment (10 mg/kg i.v., 1 hour post-infection) reduced the number of blood colony-forming units (CFU) by up to 50% over 90 minutes, whereas the PBS-treated control group showed a more than 400% increase in CFU during the same period [1]. The functional half-life of AMPR-22 antibacterial activity in vivo was approximately 37 minutes, with more than 50% of activity maintained at that time point [1]. Compared to AMPR-11, AMPR-22 exhibited a longer half-life of antibacterial activity in both mouse plasma and human serum [1].

In Vivo Pharmacodynamics Bacterial Clearance Half-Life Blood Infection

AMPR-22 (Trifluoroacetate Salt): Prioritized Research Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Murine Sepsis Model: Evaluating Single-Dose and Multi-Dose AMP Efficacy Against MDR Gram-Negative and Gram-Positive Pathogens

AMPR-22 is the optimal AMP choice for murine sepsis studies requiring ≥90% single-dose survival endpoints against S. aureus, P. aeruginosa, MRSA, or CRPA at 10 mg/kg i.v. [1]. Its demonstrated dose-sparing potential (3 mg/kg × 3 doses achieving superior survival to single-dose regimens) makes it suitable for multi-dose pharmacodynamic optimization protocols. Researchers should use AMPR-11 or AMPR-21 as internal comparative controls to benchmark sequence-dependent efficacy improvements [1].

Membrane-Targeting Mechanism-of-Action Studies: Bacterial Lipid A/Cardiolipin Selectivity Investigations

The 2-fold enhanced binding affinity of AMPR-22 for bacterial membrane models containing lipid A or cardiolipin, validated by MD simulations and experimental membrane depolarization/permeabilization assays, positions AMPR-22 as a structurally defined probe for studying AMP–lipid specificity [1]. Use AMPR-11 as a comparator to isolate the contribution of the four lysine substitutions to membrane selectivity, and compare against magainin 2 or daptomycin as non-Romo1-derived membrane-active controls [1].

Antimicrobial Resistance Acquisition Studies: Serial Passage and Resistance Mechanism Evaluation

AMPR-22's complete lack of resistance development over 30 serial passages in P. aeruginosa contrasts sharply with the 64-fold MBC increase observed for gentamicin, making AMPR-22 an ideal positive control compound for studies investigating resistance-evading antimicrobial strategies [1]. Pair AMPR-22 with gentamicin as a resistance-prone comparator to establish assay sensitivity in serial passage protocols [1].

Hemocompatibility and Cytotoxicity Profiling of Systemic Antimicrobial Peptide Candidates

AMPR-22's negligible hemolytic activity against human erythrocytes at 256 µg/mL and lower cytotoxicity than magainin 2 or daptomycin against HeLa and HEK293 cells establish it as a low-toxicity benchmark for comparative hemocompatibility screening of novel AMP candidates [1]. Its documented in vivo safety at 100 mg/kg (10× therapeutic dose) supports its use as a reference compound in maximum tolerated dose (MTD) studies for systemic AMP formulations [1].

Quote Request

Request a Quote for AMPR-22 (trifluoroacetate salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.